MitoTEMPO hydrate

Ischemia-Reperfusion Injury Renal Protection Oxidative Stress

Researchers studying mitochondrial oxidative stress often face confounding metabolic effects when using MitoQ. MitoTEMPO hydrate offers a cleaner tool for isolating ROS-specific effects, as it does not alter glycolytic rates or mitochondrial oxygen consumption. - Superior renal protection vs. SKQ1 in I/R injury models with restored mitochondrial function. - Maximizes sperm cryopreservation quality in combination with MitoQ. - Reproducible hydrate form; ≥95% purity; stable at -20°C; ships at ambient temperature.

Molecular Formula C29H37ClN2O3P
Molecular Weight 528.0 g/mol
Cat. No. B593233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoTEMPO hydrate
Synonyms2,2,6,6-tetramethyl-4-[[2-(triphenylphosphonio)acetyl]amino]-1-piperidinyloxy, monochloride, monohydrate
Molecular FormulaC29H37ClN2O3P
Molecular Weight528.0 g/mol
Structural Identifiers
InChIInChI=1S/C29H34N2O2P.ClH.H2O/c1-28(2)20-23(21-29(3,4)31(28)33)30-27(32)22-34(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26;;/h5-19,23H,20-22H2,1-4H3;1H;1H2
InChIKeyAIAJCDXYZBOVGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MitoTEMPO Hydrate: Compound Overview


MitoTEMPO hydrate (CAS: 1569257-94-8) is a mitochondria-targeted antioxidant compound formed by conjugating the piperidine nitroxide antioxidant TEMPO with the lipophilic triphenylphosphonium (TPP) cation. This structural design enables the compound to cross lipid bilayers and accumulate several hundred-fold within the mitochondrial matrix [1], where it functions as a superoxide dismutase (SOD) mimetic and scavenger of superoxide and alkyl radicals [2]. As a member of the mitochondrial-targeted antioxidant (MTA) class, MitoTEMPO shares the TPP-based targeting strategy with analogs such as MitoQ, MitoVitE, and SKQ1, but its nitroxide-based redox mechanism distinguishes it from ubiquinone- and plastoquinone-derived MTAs [3]. The hydrate form ensures reproducible weighing and dissolution characteristics for experimental preparation.

MitoTEMPO Hydrate: Substitution Limitations


Mitochondria-targeted antioxidants (MTAs) exhibit pronounced functional divergence despite shared TPP-based targeting. Direct comparative studies reveal that MitoTEMPO differs from MitoQ in key functional outcomes: MitoQ radiosensitizes tumors by decreasing mitochondrial oxygen consumption, whereas MitoTEMPO and SKQ1 do not share this property, demonstrating that the effect is compound-specific rather than class-wide [1]. Furthermore, MitoQ (but not MitoTEMPO) increases glycolytic rates and reduces respiration in melanoma cells, indicating distinct metabolic perturbation profiles [2]. Compared to the untargeted antioxidant rosmarinic acid, MitoTEMPO demonstrates superior efficacy in restoring nerve conduction parameters following peripheral nerve injury, underscoring that mitochondrial accumulation is not merely additive but essential for specific therapeutic outcomes [3]. Substituting MitoTEMPO with untargeted antioxidants (e.g., Trolox, SOD, CoQ10) or alternative MTAs (e.g., SKQ1, MitoQ) without experimental validation risks introducing confounding variables related to differential redox mechanisms, safety margins, and off-target metabolic effects.

MitoTEMPO Hydrate: Comparator Evidence


Renal Ischemia-Reperfusion Protection

In a murine model of ischemic reperfusion kidney injury, MitoTEMPO administration provided superior renal protection compared to the alternative mitochondria-targeted antioxidant SKQ1 (Visomitin) [1]. This was evidenced by significantly reduced plasma levels of kidney injury markers, improved renal morphology, decreased apoptosis, restored mitochondrial function, and enhanced antioxidant capacity. The study concluded that MitoTEMPO is safer and has greater therapeutic potential than SKQ1 for mitigating oxidative renal injury.

Ischemia-Reperfusion Injury Renal Protection Oxidative Stress

Nerve Conduction Recovery After Crush Injury

In a rat sciatic nerve crush injury model, treatment with MitoTEMPO was more effective than the untargeted antioxidant rosmarinic acid (RA) in restoring compound action potential (CAP) parameters [1]. MitoTEMPO demonstrated significantly greater improvement in nerve fibers with conduction velocities between 65 and 69 m/s. Histological evaluation further confirmed that MitoTEMPO was more effective than RA in alleviating neuronal loss, axonal degeneration, increased collagen deposition, cytoplasmic vacuolization, and myelin sheath degeneration.

Peripheral Nerve Injury Neuroprotection Electrophysiology

Sperm Cryopreservation Synergy

In a ram sperm cryopreservation study, the combination of MitoTEMPO (50 µM) and MitoQ (50 nM) produced significantly superior outcomes compared to either agent alone or to untargeted antioxidants (SOD, CoQ10) [1]. The MitoTEMPO+MitoQ combination group exhibited the highest rates (P ≤ 0.05) of total motility (TM), progressive motility (PM), average path velocity (VAP), membrane integrity (MI), mitochondrial activity potential (MAP), acrosome integrity (AI), viable cells, and fertility potential, along with the lowest levels of late apoptotic-like changes, DNA fragmentation, H2O2 concentration, and malondialdehyde (MDA) concentration relative to all other treatment groups.

Sperm Cryopreservation Reproductive Biotechnology Oxidative Stress

Cancer Cell Metabolic Perturbation

In human melanoma cell lines, MitoQ (and its control substance dTPP) significantly increased glycolytic rates and reduced mitochondrial respiration, whereas MitoTEMPO did not produce these metabolic effects [1]. This differential impact on cellular metabolism indicates that MitoTEMPO does not interfere with glycolytic flux or mitochondrial oxygen consumption in this context, while MitoQ induces a measurable metabolic switch. In lung cancer cells, only dTPP produced this effect, further highlighting compound-specific metabolic signatures within the MTA class.

Cancer Metabolism Mitochondrial Respiration Glycolysis

Radiosensitization in Breast Cancer

MitoQ radiosensitizes hypoxic human breast tumors in mice by decreasing mitochondrial oxygen consumption, an effect that is not a class-wide property of MTAs [1]. Neither MitoTEMPO nor SKQ1 shared this radiosensitizing property. At clinically relevant nanomolar concentrations, MitoQ completely abrogated oxygen consumption in several human cancer cell lines, whereas MitoTEMPO had no such effect. This demonstrates that the ability to modulate tumor oxygenation and enhance radiotherapy response is specific to MitoQ and not observed with MitoTEMPO.

Radiosensitization Tumor Hypoxia Oxygen Consumption

Safety Margin and Antioxidant Activity

A comparative study of MitoTEMPO and SKQ1 under oxidative stress conditions revealed that high concentrations of SKQ1 induced cell death, whereas MitoTEMPO exhibited a broader safe dosage range [1]. Additionally, MitoTEMPO demonstrated superior antioxidant activity compared to SKQ1, as evidenced by more effective reduction of ROS levels, reversal of antioxidant defense gene down-regulation, and alleviation of lipid, protein, and DNA damage. Both compounds at appropriate concentrations protected against H2O2- and menadione-induced damage, but MitoTEMPO's wider therapeutic window and greater potency were consistently observed.

Safety Pharmacology Antioxidant Efficacy Dose-Response

MitoTEMPO Hydrate: Research & Industrial Applications


Ischemia-Reperfusion Injury Models

MitoTEMPO is the preferred mitochondria-targeted antioxidant for renal ischemia-reperfusion injury models based on direct comparative evidence showing superior renal protection versus SKQ1, including reduced plasma kidney injury markers, improved morphology, decreased apoptosis, and restored mitochondrial function [1]. Researchers requiring a safe, potent MTA with a broad therapeutic window should prioritize MitoTEMPO over SKQ1 for these applications.

Gamete & Embryo Cryopreservation

MitoTEMPO, particularly in combination with MitoQ, provides maximal protection of sperm quality parameters (motility, membrane integrity, mitochondrial activity, DNA integrity) and fertility potential during cryopreservation, outperforming both single-agent MTA treatments and untargeted antioxidants [2]. This application is directly relevant to animal biotechnology, livestock breeding, and human assisted reproductive technology research.

Peripheral Nerve Injury & Neuroprotection

In models of peripheral nerve crush injury, MitoTEMPO demonstrates superior restoration of nerve conduction velocity and attenuation of axonal degeneration, neuronal loss, and myelin sheath damage compared to the untargeted antioxidant rosmarinic acid [3]. This positions MitoTEMPO as the agent of choice for studies investigating mitochondrial ROS contributions to peripheral neuropathy and nerve regeneration.

Cancer Cell ROS Modulation

When investigating the role of mitochondrial ROS in cancer cell signaling or proliferation without confounding effects on glycolysis and respiration, MitoTEMPO is preferable to MitoQ, as MitoTEMPO does not alter glycolytic rates or mitochondrial oxygen consumption in melanoma and lung cancer cells [4]. This property makes MitoTEMPO a cleaner tool for isolating ROS-specific effects in metabolic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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